molecular formula C6H7NOS B6613390 4-methoxypyridine-2-thiol CAS No. 204996-07-6

4-methoxypyridine-2-thiol

Cat. No.: B6613390
CAS No.: 204996-07-6
M. Wt: 141.19 g/mol
InChI Key: NPCSCMMCGIFVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxypyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 4-position and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxypyridine-2-thiol can be synthesized through several methods. One common approach involves the ortho lithiation of 4-methoxypyridine using mesityllithium as the metalating base . Another method involves the catalytic hydrogenation of 4-methoxypyridine-N-oxide . These methods typically require specific reaction conditions, such as controlled temperatures and the use of appropriate solvents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The methoxy and thiol groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of this compound.

Scientific Research Applications

4-Methoxypyridine-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s thiol group makes it a useful reagent in biochemical studies, particularly in the study of thiol-disulfide exchange reactions.

    Industry: The compound can be used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxypyridine-2-thiol involves its ability to participate in thiol-disulfide exchange reactions. The thiol group can interact with various molecular targets, including proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methoxypyridine-2-thiol include:

    2-Methoxypyridine: A pyridine derivative with a methoxy group at the 2-position.

    4-Methoxypyridine: A pyridine derivative with a methoxy group at the 4-position.

    2-Pyridinethiol: A pyridine derivative with a thiol group at the 2-position.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a thiol group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-methoxy-1H-pyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-8-5-2-3-7-6(9)4-5/h2-4H,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCSCMMCGIFVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=S)NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.